1-Bromo-2-chloro-4-(ethylsulfonyl)benzene
Overview
Description
1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene can be synthesized through several methodsFor instance, starting with 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield 1-bromo-2-chlorobenzene . The ethylsulfonyl group can then be introduced using appropriate sulfonylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes, followed by sulfonylation. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction and Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium or copper catalysts.
Coupling Reactions: Boron reagents and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Products: Sulfone and sulfide derivatives are the major products of oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Bromo-2-chloro-4-(ethylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.
Material Science: The compound is utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing ethylsulfonyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the ethylsulfonyl group, making it less reactive in certain substitution and coupling reactions.
1-Bromo-4-chloro-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to different reactivity and applications.
Uniqueness: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is unique due to the presence of the ethylsulfonyl group, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPGFLOBLVJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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